1,2,4-Trichloro-5-fluorobenzene CAS number and properties
1,2,4-Trichloro-5-fluorobenzene CAS number and properties
An In-depth Technical Guide to 1,2,4-Trichloro-5-fluorobenzene: Synthesis, Properties, and Synthetic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,2,4-trichloro-5-fluorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, a robust synthetic protocol, reactivity profile, and prospective applications of this unique molecule.
Introduction
1,2,4-Trichloro-5-fluorobenzene (CAS Number: 400-04-4 ) is a substituted aromatic compound belonging to the family of polychlorofluorobenzenes.[1] Its structure, featuring a dense arrangement of electron-withdrawing halogen atoms, imparts distinct chemical characteristics that make it an intriguing substrate for synthetic transformations. The presence of both chlorine and fluorine atoms on the benzene ring offers orthogonal reactivity, enabling selective functionalization and the construction of complex molecular architectures. This guide aims to serve as a foundational resource for scientists looking to explore the utility of this compound in their research endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These properties dictate handling procedures, purification methods, and analytical characterization.
Core Physical Properties
The key physicochemical properties of 1,2,4-trichloro-5-fluorobenzene are summarized in the table below. The compound is a solid at room temperature with a relatively low melting point and a high boiling point, characteristic of polychlorinated aromatics.
| Property | Value | Source |
| CAS Number | 400-04-4 | [1][2] |
| Molecular Formula | C₆H₂Cl₃F | [1] |
| Molecular Weight | 199.4 g/mol | [1] |
| Melting Point | 62 °C | [2] |
| Boiling Point | 101 °C (at 19 Torr) | [2] |
| Density | 1.540 ± 0.06 g/cm³ (Predicted) | [2] |
| Synonyms | 2,4,5-Trichlorofluorobenzene, Benzene, 1,2,4-trichloro-5-fluoro- | [1] |
Spectroscopic Signature
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 1,2,4-trichloro-5-fluorobenzene. Below are the expected key features for its NMR and Mass spectra.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the ring. The proton at C-3 (adjacent to two chlorine atoms) would likely appear as a doublet, coupled to the fluorine atom. The proton at C-6 (adjacent to a chlorine and a fluorine atom) would also appear as a doublet, with a different coupling constant to the fluorine.
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¹³C NMR: The carbon NMR spectrum will display six unique signals for the six carbon atoms of the benzene ring, as they are all in different chemical environments. The carbon atoms bonded to halogens will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds.[3] For 1,2,4-trichloro-5-fluorobenzene, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.[3]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak (M+) will be observed at m/z 198 (for ³⁵Cl) with subsequent peaks at m/z 200, 202, and 204 corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.[1]
Synthesis of 1,2,4-Trichloro-5-fluorobenzene
A reliable synthetic route to 1,2,4-trichloro-5-fluorobenzene is essential for its accessibility in research. A highly plausible and established method is the Balz-Schiemann reaction , which is a well-regarded transformation for introducing fluorine into an aromatic ring.[4][5] This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate salt, which is prepared from the corresponding aromatic amine.[4]
The logical precursor for this synthesis is 2,4,5-trichloroaniline .[6][7] The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 1,2,4-trichloro-5-fluorobenzene.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure based on established methodologies for the synthesis of 2,4,5-trichloroaniline and the Balz-Schiemann reaction.[4][6]
Part 1: Synthesis of 2,4,5-Trichloroaniline from 1,2,4-Trichloro-5-nitrobenzene
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Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add iron powder and water.
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Heating: Heat the stirred suspension to 90-95 °C.
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Addition of Nitro Compound: Add 1,2,4-trichloro-5-nitrobenzene in portions to the hot suspension. The addition should be controlled to maintain the reaction temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture slightly. Extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Filter the combined organic extracts and evaporate the solvent under reduced pressure to yield crude 2,4,5-trichloroaniline. Further purification can be achieved by recrystallization.
Part 2: Balz-Schiemann Reaction to Yield 1,2,4-Trichloro-5-fluorobenzene
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Diazotization: Dissolve the synthesized 2,4,5-trichloroaniline in fluoroboric acid (HBF₄). Cool the solution to 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the cooled aniline solution. Maintain the temperature below 5 °C during the addition. The diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Isolation of Intermediate: Isolate the precipitated diazonium salt by filtration and wash it with cold water, followed by a cold organic solvent like ethanol or diethyl ether.
-
Thermal Decomposition: Carefully dry the isolated diazonium salt. In a clean, dry flask, gently heat the salt until the evolution of nitrogen gas and boron trifluoride ceases. The product, 1,2,4-trichloro-5-fluorobenzene, will remain as an oil or solid.
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Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.
Chemical Reactivity and Synthetic Potential
The reactivity of 1,2,4-trichloro-5-fluorobenzene is governed by the strong electron-withdrawing nature of the four halogen substituents. This electronic profile renders the aromatic ring significantly electron-deficient.
Caption: Dominant reaction pathways for 1,2,4-trichloro-5-fluorobenzene.
Electrophilic Aromatic Substitution (EAS)
Due to the cumulative inductive effect of the four halogens, the benzene ring is highly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require forcing conditions (high temperatures, strong Lewis acids) and are likely to be low-yielding.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the ring makes 1,2,4-trichloro-5-fluorobenzene an excellent candidate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. Key principles of SNAr suggest:
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Leaving Group Ability: In SNAr reactions, the C-F bond is the most reactive among the carbon-halogen bonds due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. Thus, the fluorine atom is the most likely site for nucleophilic attack.
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Activating Groups: The three chlorine atoms act as electron-withdrawing groups, further activating the ring for nucleophilic attack.
This reactivity opens up a plethora of synthetic possibilities. Nucleophiles such as alkoxides, thiolates, and amines can be used to displace the fluoride, providing a straightforward route to a variety of substituted 2,4,5-trichlorophenyl derivatives.
Potential Applications in Research and Development
While specific commercial applications of 1,2,4-trichloro-5-fluorobenzene are not widely documented, its structure suggests significant potential as a chemical intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals where polychlorinated and fluorinated motifs are common.[8]
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Pharmaceutical Synthesis: The 2,4,5-trichlorophenyl moiety is present in some bioactive molecules. By using SNAr reactions, a variety of functional groups can be introduced at the C-5 position, allowing for the synthesis of libraries of compounds for drug discovery screening.
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Agrochemicals: Many herbicides and fungicides are based on polychlorinated aromatic structures.[8] 1,2,4-Trichloro-5-fluorobenzene could serve as a precursor to novel agrochemicals where the introduced functional group at the C-5 position modulates the biological activity and physical properties of the molecule.
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Materials Science: Highly halogenated aromatic compounds can be used as flame retardants or as intermediates in the synthesis of specialty polymers and liquid crystals.
Safety and Handling
While a comprehensive toxicity profile for 1,2,4-trichloro-5-fluorobenzene is not available, it should be handled with the precautions appropriate for a polychlorinated aromatic compound. The precursor, 2,4,5-trichloroaniline, is known to be toxic if swallowed, in contact with skin, or if inhaled.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
1,2,4-Trichloro-5-fluorobenzene is a chemical compound with a well-defined set of physical properties and a clear synthetic pathway via the Balz-Schiemann reaction. Its highly halogenated and electron-deficient aromatic ring dictates its reactivity, making it relatively inert to electrophilic substitution but primed for nucleophilic aromatic substitution, primarily at the carbon-fluorine bond. While its direct application in commercial products is not yet established in the public literature, its structure presents it as a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical, agrochemical, and materials science research. This guide provides the foundational knowledge for scientists to begin exploring the synthetic utility of this intriguing molecule.
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